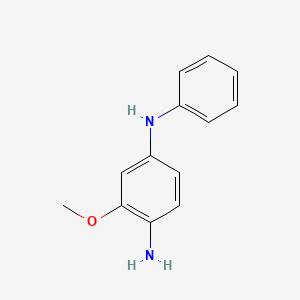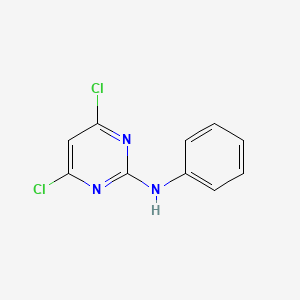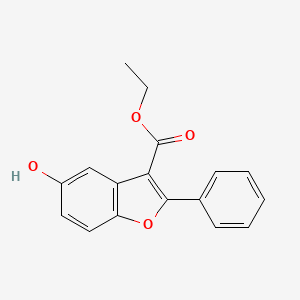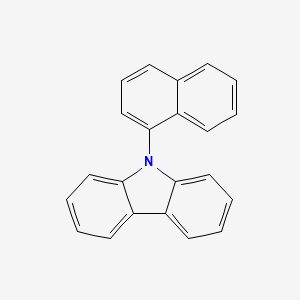
1-Phényl-3-(trifluorométhyl)-2-pyrazolin-5-one
Vue d'ensemble
Description
1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one is a unique chemical compound with the molecular formula C10H7F3N2O. It has a molecular weight of 228.17 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one is characterized by the presence of a pyrazoline ring, which is a five-membered ring with two nitrogen atoms at different positions .Chemical Reactions Analysis
While specific chemical reactions involving 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one are not available, related compounds such as 1-phenyl-3-aryl-1H-pyrazoles have been synthesized from the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones .Physical And Chemical Properties Analysis
1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one is characterized by its molecular weight of 228.17 and its molecular formula of C10H7F3N2O .Applications De Recherche Scientifique
Chimie Médicinale
Le noyau pyrazole, qui comprend la 1-Phényl-3-(trifluorométhyl)-2-pyrazolin-5-one, est un échafaudage important en chimie médicinale en raison de sa présence dans des composés présentant une large gamme d’activités biologiques. Il est fréquemment utilisé dans la synthèse de produits chimiques bioactifs capables d’interagir avec diverses cibles biologiques .
Découverte de Médicaments
Dans la découverte de médicaments, ce composé sert d’intermédiaire polyvalent. Il peut être modifié pour créer une variété de dérivés qui présentent des propriétés pharmacologiques potentielles, telles que des effets anti-inflammatoires, analgésiques et antipyrétiques .
Agrochimie
Le cycle pyrazole se retrouve également dans les produits agrochimiques. Ses dérivés peuvent être conçus pour fonctionner comme des herbicides, des insecticides et des fongicides, contribuant à la protection des cultures et à l’amélioration du rendement .
Chimie de Coordination
En chimie de coordination, la This compound peut agir comme un ligand, formant des complexes avec divers métaux. Ces complexes peuvent être étudiés pour leurs propriétés catalytiques ou leur utilisation potentielle en science des matériaux .
Chimie Organométallique
Ce composé est impliqué dans la création de complexes organométalliques, qui sont utiles dans la catalyse et le développement de nouveaux matériaux aux propriétés uniques .
Synthèse d’Hétérocycles
Le noyau pyrazole est essentiel pour la synthèse de composés hétérocycliques plus complexes. Il est souvent utilisé comme bloc de construction dans la construction de molécules plus grandes et plus complexes avec des fonctions spécifiques .
Chimie Analytique
En raison de sa structure chimique distincte, la This compound peut être utilisée comme un standard ou un réactif dans les procédures analytiques pour identifier ou quantifier d’autres substances .
Chimie Verte
La synthèse de dérivés de pyrazole, y compris la This compound, peut être optimisée en utilisant les principes de la chimie verte. Cela implique de minimiser l’utilisation de substances dangereuses et de réduire les déchets dans les procédés chimiques .
Safety and Hazards
Propriétés
IUPAC Name |
2-phenyl-5-(trifluoromethyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGRRRKQSFURGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349914 | |
| Record name | 2-Phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321-07-3 | |
| Record name | 2-Phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 321-07-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is notable about the reactivity of 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one with aldehydes?
A1: Research indicates that 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one can react with aldehydes in a non-conventional manner. While a typical 1:1 condensation product might be expected, the study observed the addition of a second pyrazolone unit to this initial product. [] This highlights the potential for this compound to form more complex structures through reactions with aldehydes. For instance, the reaction with 2-chlorobenzaldehyde yields 4,4’-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol]. [] This unusual reactivity pattern could be of interest for developing novel synthetic routes or exploring unique chemical scaffolds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1361207.png)
![4-[2-(4-Quinolinyl)vinyl]phenol](/img/structure/B1361211.png)
![5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one](/img/structure/B1361212.png)

![5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1361215.png)
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1361219.png)



